molecular formula C6H11N3O B3169343 [(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine CAS No. 936940-30-6

[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine

Cat. No.: B3169343
CAS No.: 936940-30-6
M. Wt: 141.17 g/mol
InChI Key: XGPRUICIGLRGSQ-UHFFFAOYSA-N
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Description

[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine is a chemical compound with the molecular formula C6H11N3O It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms

Biochemical Analysis

Biochemical Properties

[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, oxadiazole derivatives have been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The interaction of this compound with these enzymes involves binding to the active site, leading to enzyme inhibition and subsequent bacterial growth suppression .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound has been shown to inhibit bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antibacterial and antifungal activities . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels have been studied, revealing its potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, influencing its localization and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for its interaction with specific biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of semicarbazones with bromine in acetic acid . Another approach involves the electro-cyclization of semicarbazones to their corresponding oxadiazoles . These methods provide efficient routes to obtain the desired oxadiazole derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chemical synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amine group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine involves its interaction with specific molecular targets. For instance, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthetase, leading to the prevention of DNA synthesis . This mechanism is particularly relevant in the context of anticancer activity, where the inhibition of DNA synthesis can prevent the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A parent compound with similar structural features.

    1,3,4-Oxadiazole: Another isomer with distinct chemical properties.

    Isoxazole: A related heterocyclic compound with oxygen and nitrogen atoms in different positions.

Uniqueness

[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPRUICIGLRGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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